2,6-Dichloro-4-nitroaniline--1,2,3,4,5-pentachloro-6-nitrobenzene (1/1)
Description
The compound 2,6-Dichloro-4-nitroaniline–1,2,3,4,5-pentachloro-6-nitrobenzene (1/1) is a 1:1 molecular complex or mixture comprising two distinct nitroaromatic compounds:
- 2,6-Dichloro-4-nitroaniline: A chlorinated nitroaniline derivative, historically used in dye synthesis (e.g., Disperse Orange 30 and Disperse Brown 22) . It is known to form as a degradation product of textile dyes under thermal stress (e.g., during analytical thermal desorption at 250°C) .
- 1,2,3,4,5-Pentachloro-6-nitrobenzene (PCNB): A polychlorinated nitrobenzene, widely recognized as the pesticide Quintozene. PCNB has been banned in multiple regions due to its environmental persistence and toxicity .
This combination likely arises in industrial or environmental contexts, such as in textile waste or agrochemical residues, where both compounds may coexist due to shared nitroaromatic precursors or degradation pathways.
Properties
CAS No. |
37203-85-3 |
|---|---|
Molecular Formula |
C12H4Cl7N3O4 |
Molecular Weight |
502.3 g/mol |
IUPAC Name |
2,6-dichloro-4-nitroaniline;1,2,3,4,5-pentachloro-6-nitrobenzene |
InChI |
InChI=1S/C6Cl5NO2.C6H4Cl2N2O2/c7-1-2(8)4(10)6(12(13)14)5(11)3(1)9;7-4-1-3(10(11)12)2-5(8)6(4)9/h;1-2H,9H2 |
InChI Key |
NYAZAOQABAWNSW-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)N)Cl)[N+](=O)[O-].C1(=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
2,6-Dichloro-4-nitroaniline: is synthesized by chlorinating 4-nitroaniline with chlorine bleaching liquor in water using acids. The process involves chlorinating 1 mole of 4-nitroaniline in 3-6 moles of hydrochloric acid or nitric acid in the presence of a dispersing agent. The chlorination is initially carried out at 5° to 10°C, then at 15°-20°C, and finally at 70°C . Industrial production methods involve similar chlorination processes with optimized reaction conditions to ensure high yield and purity .
1,2,3,4,5-Pentachloro-6-nitrobenzene: is prepared by chlorinating nitrobenzene at 60-70°C in chlorosulfuric acid with iodine as a catalyst. It can also be produced by the nitration of chlorinated benzenes . The industrial production of PCNB involves similar chlorination and nitration processes, ensuring the efficient production of the compound .
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution
The chlorine atoms at positions 2 and 6 of the aniline ring are susceptible to nucleophilic displacement due to the electron-withdrawing effects of the nitro group .
Example Reaction: Hydrolysis
-
Conditions : Aqueous NaOH (10%), 80°C, 6 hours.
-
Outcome : Substitution of chlorine with hydroxyl groups, forming 2,6-dihydroxy-4-nitroaniline.
| Reactant | Nucleophile | Product | Yield (%) |
|---|---|---|---|
| 2,6-Dichloro-4-nitroaniline | OH⁻ | 2,6-Dihydroxy-4-nitroaniline | 72 |
Electrophilic Substitution Limitations
-
Nitration : No additional nitration observed under standard conditions .
-
Sulfonation : Requires fuming sulfuric acid and elevated temperatures (>120°C).
Reduction Reactions
Selective reduction of the nitro group is feasible under controlled conditions:
-
Catalytic hydrogenation (H₂/Pd-C, ethanol, 25°C) converts the nitro group to an amine, yielding 2,6-dichloro-4-aminobenzene .
-
Competing reactions : Over-reduction or dechlorination occurs at higher temperatures (>50°C).
Stability and By-Product Formation
-
Thermal decomposition : Above 160°C, releases NOₓ and HCl gases .
-
Photodegradation : UV exposure leads to reductive dechlorination, forming 2-chloro-4-nitroaniline as a major by-product.
Mechanistic Insights
-
Nucleophilic substitution : Follows a bimolecular (SNAr) mechanism, with rate-determining step involving attack by the nucleophile at the aromatic ring .
-
Steric effects : Chlorine atoms at positions 2 and 6 hinder approach of bulky nucleophiles, as evidenced by reduced yields with tert-butoxide compared to hydroxide.
Comparative Reactivity Table
Scientific Research Applications
2,6-Dichloro-4-nitroaniline: is used in:
Chemistry: As a precursor for azo dyes and other organic compounds.
Biology: In studies related to its fungicidal properties.
Medicine: As an intermediate in the synthesis of pharmaceutical compounds.
Industry: In the production of dyes and agricultural chemicals.
1,2,3,4,5-Pentachloro-6-nitrobenzene: is used in:
Agriculture: As a fungicide to control fungal growth in crops such as cotton, rice, and seed grains.
Industry: To prevent slime formation in industrial waters.
Environmental Studies: To study its degradation products and their impact on the environment.
Mechanism of Action
2,6-Dichloro-4-nitroaniline: exerts its effects primarily through its fungicidal properties. It inhibits the growth of fungi by interfering with their cellular processes . The exact molecular targets and pathways involved are still under investigation.
1,2,3,4,5-Pentachloro-6-nitrobenzene: acts as a fungicide by disrupting the cellular processes of fungi, leading to their death . It is known to degrade into various metabolites, including pentachloroaniline and pentachlorophenol, which also exhibit fungicidal properties .
Comparison with Similar Compounds
Structural and Functional Similarities
The compounds share structural motifs with other nitroaromatics, particularly in their use of chlorine and nitro groups to enhance stability and reactivity. Below is a comparative analysis:
Thermal and Environmental Behavior
- PCNB’s stability under heat is less documented but inferred to be high due to its aromatic chlorination, contributing to environmental persistence .
Environmental Impact :
Analytical Detection
Both compounds are detectable via GC/MS and LC/HRMS , though their co-elution in mixtures complicates quantification. For example:
- 2,6-Dichloro-4-nitroaniline is identified in textile extracts using NIST MS libraries and LC/HRMS screening .
- PCNB is monitored in environmental samples via EPA Method 8081B, leveraging its unique chlorine/nitro signature .
Key Research Findings
- Synergistic Effects : The 1:1 combination of these compounds may enhance toxicity in aquatic environments due to cumulative nitro and chloro groups, though direct studies are lacking.
- Degradation Pathways : 2,6-Dichloro-4-nitroaniline forms via dye breakdown, while PCNB resists degradation, posing long-term risks .
- Analytical Challenges : Co-occurrence in samples requires multi-method approaches (e.g., SPE cleanup combined with GC/MS) to avoid false positives .
Biological Activity
2,6-Dichloro-4-nitroaniline--1,2,3,4,5-pentachloro-6-nitrobenzene (1:1), with the CAS number 37203-85-3, is an organochlorine compound characterized by a complex molecular structure comprising multiple chlorine and nitro groups. This compound exhibits significant biological activity due to its chemical properties, particularly its ability to interact with various biological macromolecules.
- Molecular Formula : C₁₂H₄Cl₇N₃O₄
- Molecular Weight : 502.349 g/mol
- Boiling Point : 328ºC
- Flash Point : 161.6ºC
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₄Cl₇N₃O₄ |
| Molecular Weight | 502.349 g/mol |
| Boiling Point | 328ºC |
| Flash Point | 161.6ºC |
The biological activity of nitroanilines is largely attributed to the presence of the nitro group, which can undergo reduction to form reactive intermediates. These intermediates can interact with nucleophilic sites on proteins and nucleic acids, leading to various biological effects including:
- Antimicrobial Activity : Nitro compounds are known for their antimicrobial properties. When reduced within microbial cells, they generate toxic intermediates that bind to DNA and cause cellular damage . For instance, the reduction of the nitro group in compounds like metronidazole leads to the formation of reactive species that can disrupt microbial DNA synthesis.
- Antineoplastic Activity : Some studies indicate that nitroanilines may exhibit antitumor properties through mechanisms involving the generation of reactive oxygen species (ROS) and subsequent oxidative stress in cancer cells . This property could be exploited in developing chemotherapeutic agents.
Toxicological Profile
Research indicates that compounds containing nitro and chloro groups can exhibit toxicity towards various organisms. For example:
- In aquatic environments, exposure to 2,6-dichloro-4-nitroaniline has been linked to adverse effects on fish and invertebrates due to its bioaccumulation potential and toxicity .
- The compound has also shown mutagenic effects in certain test systems, raising concerns about its environmental impact and safety for human exposure .
Case Studies
- Aquatic Toxicity : A study conducted on juvenile grass shrimp and killifish revealed significant toxicity levels associated with exposure to 2,6-dichloro-4-nitroaniline. The observed effects included behavioral changes and mortality rates that were higher than control groups .
- Metabolism Studies : Research on rat hepatic microsomes demonstrated that 2,6-dichloro-4-nitroaniline undergoes metabolic conversion leading to the formation of a denitrosated product (3,5-dichloro-p-aminophenol). This metabolic pathway suggests a potential for bioactivation in mammalian systems which may contribute to its overall toxicity profile .
Q & A
Basic Research Questions
Q. What are the optimal synthesis pathways for 2,6-Dichloro-4-nitroaniline--1,2,3,4,5-pentachloro-6-nitrobenzene (1/1), and how can purity be ensured?
- Methodological Answer : A stepwise chlorination-nitroamination approach is recommended. Begin with controlled nitration of the benzene ring under low-temperature (0–5°C) conditions to minimize side reactions, followed by regioselective chlorination using FeCl₃ or AlCl₃ as catalysts. Purification via fractional crystallization in dichloromethane:benzene (3:1 v/v) can isolate the target compound, with HPLC (C18 column, acetonitrile/water gradient) confirming >98% purity .
Q. How can the molecular structure and crystallographic properties of this compound be characterized?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is critical for resolving stereochemical ambiguities. Crystallize the compound in a monoclinic system (e.g., P21/n space group) and collect data at 123 K to minimize thermal motion artifacts. Pair with DFT calculations (B3LYP/6-311+G(d,p)) to validate bond angles and distances. For example, lattice parameters (e.g., a = 6.9774 Å, b = 10.1668 Å) should align with computational models .
| Crystallographic Data (Example) | Values |
|---|---|
| Space group | P21/n |
| a (Å) | 6.9774 |
| b (Å) | 10.1668 |
| c (Å) | 27.6762 |
| β (°) | 96.495 |
| Z | 4 |
Q. What analytical techniques are suitable for quantifying trace impurities in this compound?
- Methodological Answer : Use GC-MS with a DB-5MS column (30 m × 0.25 mm) and electron ionization (70 eV) to detect chlorinated byproducts. For non-volatile impurities, employ reversed-phase HPLC with UV detection at 254 nm. Calibrate against certified reference standards (e.g., 2,4-Dichloro-6-nitrophenol) to ensure accuracy .
Advanced Research Questions
Q. How can mechanistic contradictions in the compound’s reactivity under varying pH conditions be resolved?
- Methodological Answer : Design kinetic studies using stopped-flow spectroscopy to monitor intermediate formation. For example, under acidic conditions (pH < 3), nitro-group reduction may compete with dechlorination. Pair with in situ Raman spectroscopy to track bond-breaking events. Theoretical modeling (e.g., transition state analysis via NEB method) can reconcile discrepancies between experimental and predicted activation energies .
Q. What experimental frameworks are needed to assess the compound’s environmental fate in aquatic systems?
- Methodological Answer : Conduct microcosm studies simulating freshwater/sediment interfaces. Measure hydrolysis rates (t₁/₂) at 25°C and pH 7.4, and quantify photodegradation using a solar simulator (λ > 290 nm). Combine with LC-QTOF-MS to identify transformation products (e.g., dechlorinated nitrobenzenes). Statistical modeling (ANOVA) can isolate variables like dissolved organic carbon .
Q. How can computational methods predict the compound’s interactions with biological targets (e.g., enzyme inhibition)?
- Methodological Answer : Perform molecular docking (AutoDock Vina) using crystal structures of target enzymes (e.g., cytochrome P450). Parameterize the compound’s force field with RESP charges derived from quantum mechanical calculations. Validate predictions with in vitro assays (e.g., fluorometric inhibition kinetics). Compare binding affinities (ΔG) across homologs to identify selectivity drivers .
Data Contradiction Analysis
Q. When crystallographic data conflicts with spectroscopic findings, how should researchers proceed?
- Methodological Answer : Cross-validate using complementary techniques. For instance, if SCXRD suggests planar nitro groups but NMR shows torsional strain, perform variable-temperature NMR to probe dynamic behavior. Neutron diffraction (e.g., at spallation sources) can resolve hydrogen-bonding ambiguities. Statistical error analysis (χ² tests) should quantify confidence intervals .
Theoretical and Methodological Frameworks
Q. How can researchers link this compound’s properties to broader theories of aromatic electrophilic substitution?
- Methodological Answer : Map substituent effects using Hammett σ constants. Correlate reaction rates (e.g., nitration) with calculated partial charges (Mulliken population analysis). Publish findings in the context of frontier molecular orbital (FMO) theory, emphasizing the role of electron-withdrawing groups in directing substitution patterns .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
